molecular formula C18H18N2O2 B8275174 3-Anilino-2-veratrylacrylonitrile CAS No. 30077-75-9

3-Anilino-2-veratrylacrylonitrile

Cat. No.: B8275174
CAS No.: 30077-75-9
M. Wt: 294.3 g/mol
InChI Key: WRWFNXNJEVRTQT-SQFISAMPSA-N
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Description

3-Anilino-2-(3,4,5-trimethoxybenzyl)acrylonitrile (CAS: 30078-48-9) is an acrylonitrile derivative characterized by an anilino group (-NH-C₆H₅) at position 3 and a 3,4,5-trimethoxybenzyl substituent at position 2 of the acrylonitrile backbone. Its molecular formula is C₁₉H₂₀N₂O₃, with a molecular weight of 324.37 g/mol . Notably, acrylonitriles are recognized for roles in cytotoxicity, membrane technology, and as intermediates in drug synthesis .

Structural Note: The term "veratryl" typically refers to a 3,4-dimethoxybenzyl group. However, the compound discussed here features a 3,4,5-trimethoxybenzyl substituent, indicating a possible nomenclature discrepancy. This distinction is critical for accurate structural and functional comparisons.

Properties

CAS No.

30077-75-9

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

(Z)-3-anilino-2-[(3,4-dimethoxyphenyl)methyl]prop-2-enenitrile

InChI

InChI=1S/C18H18N2O2/c1-21-17-9-8-14(11-18(17)22-2)10-15(12-19)13-20-16-6-4-3-5-7-16/h3-9,11,13,20H,10H2,1-2H3/b15-13-

InChI Key

WRWFNXNJEVRTQT-SQFISAMPSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C/C(=C/NC2=CC=CC=C2)/C#N)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC(=CNC2=CC=CC=C2)C#N)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Acrylonitrile Derivatives

Structural Analogs and Substituent Effects

The biological and physicochemical properties of acrylonitriles are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
3-Anilino-2-(3,4,5-trimethoxybenzyl)acrylonitrile Anilino, 3,4,5-trimethoxybenzyl C₁₉H₂₀N₂O₃ 324.37 High methoxy content; potential solubility issues
(E)-3-Anilino-2-benzoyl-3-(methylsulfanyl)acrylonitrile Anilino, benzoyl, methylsulfanyl C₁₈H₁₅N₂O₂S 329.39 Sulfur-containing substituent; reported cytotoxicity
3-(Dimethylamino)-2-phenylacrylonitrile Dimethylamino, phenyl C₁₁H₁₂N₂ 172.23 Smaller size; electron-rich amino group
3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile Di(ethylthio), 2-pyridyl C₁₂H₁₃N₂S₂ 249.37 Thioether and heteroaromatic groups
Key Observations:

Substituent Diversity: The 3,4,5-trimethoxybenzyl group in the target compound introduces steric bulk and electron-donating methoxy groups, which may enhance binding to aromatic receptors but reduce solubility . The pyridyl and thioether groups in 3,3-di(ethylthio)-2-(2-pyridyl)acrylonitrile suggest metal-binding capabilities, relevant to catalytic or chelation-based applications .

Smaller analogs like 3-(dimethylamino)-2-phenylacrylonitrile may exhibit faster pharmacokinetic profiles due to reduced molecular weight .

Physicochemical Properties :

  • Methoxy-rich compounds (e.g., the target molecule) face challenges in aqueous solubility, whereas sulfur-containing derivatives (e.g., methylsulfanyl or thioether groups) may improve membrane permeability .

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